3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone
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Overview
Description
3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a propiophenone backbone substituted with chloro and fluoro groups on the phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluorobenzoyl chloride and 2,6-dichloropropiophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of chloro and fluoro groups enhances its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylacetone
- 4-Chloro-3-fluorophenylmethanol
Uniqueness
3-(4-Chloro-3-fluorophenyl)-2’,6’-dichloropropiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of chloro and fluoro groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-6-4-9(8-13(10)19)5-7-14(20)15-11(17)2-1-3-12(15)18/h1-4,6,8H,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSBAICUJJCEKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644928 |
Source
|
Record name | 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-40-3 |
Source
|
Record name | 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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